Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane
Description
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is a chiral organic compound with significant interest in synthetic organic chemistry. The compound features a bromine atom and an isopropoxy group attached to a cyclopentane ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
Properties
IUPAC Name |
(1R,2R)-1-bromo-2-propan-2-yloxycyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYTKOMTZFCMT-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCC[C@H]1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane typically involves the bromination of 2-isopropoxycyclopentane. This can be achieved through the reaction of 2-isopropoxycyclopentane with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, alkenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane involves its reactivity as a chiral building block in various chemical reactions. The bromine atom and isopropoxy group provide sites for nucleophilic substitution and other transformations, allowing the compound to participate in the formation of more complex structures. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2R)-1-bromo-2-methoxycyclopentane
- Rel-(1R,2R)-1-bromo-2-ethoxycyclopentane
- Rel-(1R,2R)-1-chloro-2-isopropoxycyclopentane
Uniqueness
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is unique due to the presence of both a bromine atom and an isopropoxy group, which provide distinct reactivity patterns compared to similar compounds. The specific stereochemistry (1R,2R) also imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral catalysis.
Biological Activity
Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is a cyclopentane derivative notable for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure features a bromine atom and an isopropoxy group attached to a cyclopentane ring, which contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C8H15BrO |
| IUPAC Name | This compound |
| Molecular Weight | 203.11 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes within biological pathways. Its bromine atom may facilitate nucleophilic substitutions or participate in radical reactions, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing halogen atoms have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity or inhibit essential metabolic processes.
Anticancer Properties
Preliminary studies on structurally related compounds suggest potential anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cell cycle regulation. Specific studies focusing on halogenated cyclopentanes have reported promising results in vitro.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several halogenated cyclopentanes, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that the bromine substituent enhances antimicrobial potency.
Study 2: Anticancer Activity
Another investigation focused on the effects of related cyclopentane derivatives on cancer cell lines. The study found that these compounds could induce apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis with Similar Compounds
A comparison with other halogenated cyclopentanes reveals that while many exhibit biological activity, the presence of both bromine and an isopropoxy group in this compound may confer unique properties that enhance its efficacy.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 1-bromo-3-chlorocyclopentane | Low | Moderate |
| 1-chloro-2-isobutoxycyclopentane | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
